2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H6I2N2. It is characterized by the presence of two iodine atoms, two methyl groups, and a cyano group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile typically involves halogenation reactions of pyridine derivatives. One common method is the iodination of 4,6-dimethylpyridine-3-carbonitrile using iodine in the presence of a suitable catalyst. The reaction conditions include controlling the temperature and solvent to ensure the selective introduction of iodine atoms at the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atoms can be oxidized to form iodine-containing derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine monochloride.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives such as iodo-oxides.
Reduction Products: Amine derivatives such as 2,5-diiodo-4,6-dimethylpyridine-3-amine.
Substitution Products: Alkyl or aryl-substituted derivatives of the pyridine ring.
Scientific Research Applications
2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The cyano group and iodine atoms play crucial roles in these interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide: This compound differs by having a carboxamide group instead of a cyano group, leading to different reactivity and applications.
2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid: This compound features a carboxylic acid group, which introduces additional functional properties.
The uniqueness of this compound lies in its combination of iodine atoms and cyano group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,5-diiodo-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQPSHWRXEFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.